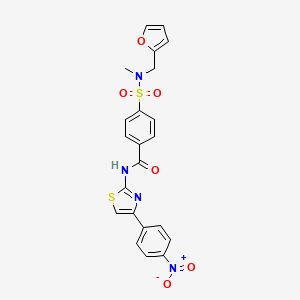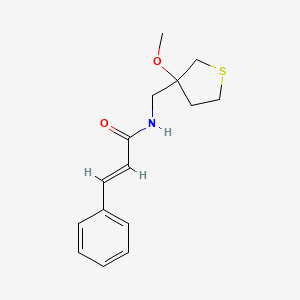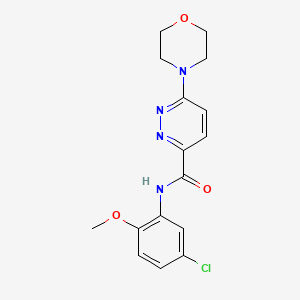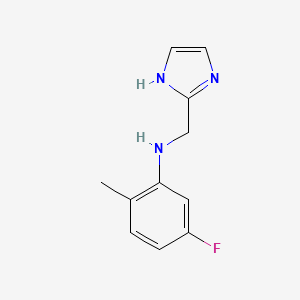
4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole is a five-membered heterocyclic compound containing one sulfur atom and one nitrogen atom . It’s an important scaffold in a large number of synthetic compounds due to its diverse pharmacological activity .
Synthesis Analysis
Thiazole derivatives can be synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The final derivatives are evaluated for their in vitro anti-microbial activity after thorough purification .Molecular Structure Analysis
Thiazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Thiazole derivatives have been synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . All the synthesized compounds were unambiguously identified based on their spectral data analyses .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely depending on their specific structures. For example, 2-Methyl-4-(3-pyridyl)thiazole has a linear formula of C9H8N2S1 .科学的研究の応用
Fluorescent Properties and Spectral Analysis
4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole has been studied for its fluorescent properties. Research by Kammel et al. (2016) indicates that the presence of a 2′-hydroxy group in 4-hydroxythiazoles significantly enhances fluorescence quantum yields, potentially due to the formation of an intramolecular hydrogen bond. These findings suggest applications in fluorescent materials and sensors (Kammel et al., 2016).
Synthesis and Antiproliferative Screening
Thiazole compounds, including derivatives of this compound, have been synthesized and tested for their anticancer activity. A study by Sonar et al. (2020) demonstrated the antiproliferative activity of thiazole compounds against breast cancer cells, indicating their potential in cancer research (Sonar et al., 2020).
Corrosion Inhibition
Research on thiazole-based pyridine derivatives, similar in structure to this compound, has shown their effectiveness as corrosion inhibitors for mild steel. The study by Chaitra et al. (2016) highlights the potential use of these compounds in industrial applications, particularly in protecting metals from corrosion (Chaitra et al., 2016).
Antibacterial Screening
Thiazole compounds, which include derivatives of this compound, have been evaluated for their antibacterial properties. Landage et al. (2019) synthesized novel thiazolyl pyrazole and benzoxazole compounds and screened them for antibacterial activities, indicating potential use in antimicrobial research (Landage et al., 2019).
Development of Anticancer Agents
Pyridine-thiazole hybrid molecules, which are structurally related to this compound, have been developed as potential anticancer agents. Ivasechko et al. (2022) conducted a study demonstrating the high antiproliferative activity of these compounds against various cancer cell lines, suggesting their application in cancer therapy (Ivasechko et al., 2022).
作用機序
Target of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse pharmacokinetic properties, which can influence their bioavailability .
Result of Action
Thiazole derivatives are known to exert a variety of effects at the molecular and cellular levels due to their diverse pharmacological activities .
Action Environment
Environmental factors can potentially influence the action of thiazole derivatives .
Safety and Hazards
特性
IUPAC Name |
2-(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-14(12-6-2-3-7-13(12)18)17-15(19-10)11-5-4-8-16-9-11/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYUMXDCQYERGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2422329.png)


![N-(3,4-dimethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2422334.png)
![2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2422336.png)
![2,4,5-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2422337.png)
![7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B2422340.png)
![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2422342.png)

![3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2422345.png)
![3-(Diphenylphosphino)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2422346.png)

![[(5S,6S,8S,9E)-8-Methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate](/img/structure/B2422350.png)
